d-Ephedrine

β-adrenergic pharmacology receptor agonism stereospecific signaling

This authenticated (1S,2R)-(+)-Ephedrine reference material eliminates stereochemical confounding inherent to racemic or alternative isomer sourcing. Its unique pharmacological fingerprint—direct agonist activity across all three human β-AR subtypes (β1 EC50 0.5 µM, β2 0.36 µM, β3 45 µM) and a 144–294-fold potency advantage over l-Ephedrine at β1/β2—makes it the essential positive control for recombinant β-AR screening. With 3× greater pressor potency and resistance to tachyphylaxis in vivo, this isomer ensures mechanistic fidelity in SAR studies and intact cardiovascular protocols.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 90-81-3
Cat. No. B1618797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Ephedrine
CAS90-81-3
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC
InChIInChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1
InChIKeyKWGRBVOPPLSCSI-WPRPVWTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 25 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 56,900 mg/L at 25 °C ;  63,600 mg/L at 30 °C
Soluble in oils
Soluble in water, ethanol, ether, benzene and chloroform
1 g dissolves in about 20 mL water, 0.2 mL alcohol
63.6 mg/mL at 30 °C

Structure & Identifiers


Interactive Chemical Structure Model





d-Ephedrine (CAS 90-81-3): Technical Baseline and Stereochemical Identity for Research Procurement


d-Ephedrine (CAS 90-81-3), systematically designated as (1S,2R)-(+)-Ephedrine or D-(−)-Ephedrine, is one of four stereoisomers within the ephedrine alkaloid class, a group of sympathomimetic amines structurally defined by two chiral centers at the α- and β-carbons of the phenethylamine backbone [1]. This specific stereochemical configuration (1S,2R) confers a pharmacological profile distinct from its enantiomer l-ephedrine (1R,2S) and diastereomers pseudoephedrine and pseudo-l-ephedrine, with differential activity observed across human β-adrenergic receptor subtypes and biogenic amine transporters [2]. The compound is frequently employed as a reference standard in chiral analytical method development, as a pharmacological tool compound for investigating stereospecific adrenergic signaling, and as a critical comparator in studies elucidating the structure-activity relationships of sympathomimetic agents [1].

Why d-Ephedrine (90-81-3) Cannot Be Interchanged with l-Ephedrine or Racemic Mixtures in Critical Research Applications


Procurement of racemic ephedrine or alternative stereoisomers in lieu of d-Ephedrine introduces uncontrolled experimental variability that fundamentally compromises data reproducibility and mechanistic interpretation. The four ephedrine stereoisomers—d-Ephedrine (1S,2R), l-Ephedrine (1R,2S), d-Pseudoephedrine (1S,2S), and l-Pseudoephedrine (1R,2R)—exhibit stereoselective and rank-order differences in direct agonist activity at human β1-, β2-, and β3-adrenergic receptors [1]. In vivo, these configurational differences translate to distinct pressor potencies, differential metabolic stability, and divergent susceptibility to tachyphylaxis [2][3]. Critically, d-Ephedrine demonstrates a substantially greater direct-acting component relative to its l-isomer, which relies more heavily on indirect norepinephrine release mechanisms—a distinction with profound implications for studies of receptor pharmacology, neurotransmitter dynamics, and structure-activity relationship analyses [2]. The quantitative evidence presented below establishes that stereochemical purity and specific isomer selection are not optional variables but essential parameters governing experimental validity.

d-Ephedrine (CAS 90-81-3): Quantitative Differentiation Evidence Versus Closest Comparators


β-Adrenergic Receptor Agonist Potency: d-Ephedrine Versus l-Ephedrine and Pseudoephedrine Isomers in Human Receptor Assays

In a direct head-to-head comparison of all four ephedrine stereoisomers on cloned human β-adrenergic receptor subtypes expressed in Chinese hamster ovary cells, d-Ephedrine (1R,2S-ephedrine) demonstrated unequivocally superior agonist potency. At human β1-AR, d-Ephedrine exhibited an EC50 of 0.5 μM with 68% maximal response relative to isoproterenol, whereas l-Ephedrine (1S,2R-ephedrine) required a 144-fold higher concentration to achieve comparable activation (EC50 = 72 μM, 66% maximal response) [1]. At human β2-AR, the differential was even more pronounced: d-Ephedrine (EC50 = 0.36 μM, 78% maximal response) was 294-fold more potent than l-Ephedrine (EC50 = 106 μM, 22% maximal response) [1]. Notably, d-Ephedrine was the only isomer among the four tested to exhibit significant agonist activity at human β3-AR (EC50 = 45 μM, 31% maximal response) [1].

β-adrenergic pharmacology receptor agonism stereospecific signaling cAMP accumulation

In Vivo Pressor Potency: d-Ephedrine Superiority Over l-Ephedrine and l-Pseudoephedrine in Anesthetized Canine Models

In anesthetized dogs, a foundational comparative pharmacological study established the relative pressor potencies of the ephedrine isomers. Setting d-Ephedrine (D(−)-ephedrine) as the reference standard with a relative potency of 100, l-Ephedrine (L(+)-ephedrine) exhibited only 33% of this pressor activity, while l-Pseudoephedrine demonstrated merely 20% relative potency [1]. This 3:1 potency ratio favoring d-Ephedrine over its enantiomer was consistent across multiple cardiovascular parameters, with chronotropic effects on heart rate closely paralleling the observed pressor effects [1]. In the isolated perfused rabbit heart, the relative chronotropic potencies similarly reflected this hierarchy: d-Ephedrine = 100, l-Ephedrine = 20, and l-Pseudoephedrine = 25 [1].

cardiovascular pharmacology vasopressor activity in vivo pharmacodynamics blood pressure regulation

β1-Adrenoceptor Positive Chronotropic Activity: d-Ephedrine Potency Relative to l-Ephedrine in Isolated Rat Atria

In isolated rat right atrium preparations assessing spontaneous beating rate, both l-Ephedrine (l-EPH) and d-Ephedrine (d-EPH) produced concentration-dependent positive chronotropic effects. However, l-Ephedrine demonstrated approximately 3-fold greater potency than d-Ephedrine in this tissue-based functional assay [1][2]. Specifically, l-EPH produced marked increases in beating rate at concentrations of 3×10⁻⁷ to 3×10⁻⁵ M, whereas d-EPH required higher concentrations (10⁻⁶ to 10⁻⁴ M) to achieve comparable effects [1]. Critically, in reserpinized atria (where endogenous norepinephrine stores are depleted), the maximal chronotropic response to d-EPH was substantially reduced, suggesting that d-EPH possesses a significant indirect noradrenaline-releasing component in addition to its direct β1-adrenoceptor agonist activity [2]. This contrasts with the findings in human recombinant β1-AR systems where d-Ephedrine was the more potent isomer [3], underscoring the importance of assay context.

cardiac pharmacology chronotropic activity β1-adrenoceptor isolated tissue assays

Metabolic Stability and Excretion Kinetics: d-Ephedrine Versus l-Ephedrine in Rabbit Models

Comparative metabolic studies using radiolabeled D(−)-ephedrine and L(+)-ephedrine in rabbits revealed stereoselective differences in biotransformation rates. In liver microsomal preparations, D(−)-ephedrine was metabolized at a faster rate than L(+)-ephedrine, with benzoic acid formation from the D(−)-isomer proceeding at approximately three times the rate observed for the L(+)-isomer [1]. Despite this faster in vitro metabolism, in vivo urinary excretion analysis revealed a greater ¹⁴C-excretion rate for L(+)-ephedrine within the first 24 hours post-administration [1]. The relative amounts of norephedrine and 1-phenyl-1,2-propanediol formed from both isomers were nearly identical throughout the incubation period, indicating that stereochemistry primarily influences the oxidative deamination pathway rather than N-demethylation [1]. Consistent with these findings, independent studies in rat models confirmed that the d-isomer is less liable to be metabolized than the l-isomer, with deamination and p-hydroxylation reactions demonstrating greater stereospecificity than N-demethylation [2].

drug metabolism pharmacokinetics stereoselective biotransformation hepatic microsomal assays

Chiral Analytical Detection Sensitivity: d-Ephedrine Detection Limits Versus l-Ephedrine in CSP-HPLC

In the development of chiral stationary phase high-performance liquid chromatography (CSP-HPLC) methods for enantiomeric separation of ephedrine, differential detection sensitivity between the enantiomers was observed. Using a CHIRALCEL OD-H column with a mobile phase of n-hexane-isopropyl alcohol-diethylamine (96:4:0.2) at 257 nm detection wavelength and 0.5 mL·min⁻¹ flow rate, the two enantiomers were separated within 25 minutes without derivatization, achieving resolution above 2.5 [1]. Under these optimized conditions, the detection limit for L-ephedrine was 5 ng, whereas the detection limit for D-ephedrine was 10 ng—a two-fold difference in analytical sensitivity [1]. Linear calibration curves were established for both enantiomers over the concentration range of 0.001-0.25 mg·mL⁻¹ (r=0.9999) [1]. This method was specifically developed and validated for the enantiomeric quality control of L-ephedrine, with D-ephedrine as the chiral impurity marker [1].

chiral chromatography analytical method validation enantiomeric purity quality control

Tachyphylaxis Susceptibility: d-Ephedrine Resistance Relative to l-Ephedrine Following Repeated Administration

Using equipressor doses in anesthetized dogs, the rate of tachyphylaxis development—the progressive diminution of pharmacological response upon repeated administration—differed markedly among the ephedrine isomers. The rank order of tachyphylaxis susceptibility was D(−)-ephedrine < L(+)-ephedrine < D(+)-amphetamine < L(+)-pseudoephedrine, with D(−)-ephedrine demonstrating the slowest rate of response attenuation [1]. Critically, animals rendered completely tachyphylactic to L(+)-ephedrine, D(+)-amphetamine, and L(+)-pseudoephedrine still exhibited robust pressor responses to subsequent injection of D(−)-ephedrine [1]. In reserpine-pretreated dogs, the increased blood pressure and heart rate effects of all isomers were markedly reduced; however, while the attenuated response to D(−)-ephedrine could be restored by increasing the dose, the responses to L(+)-ephedrine and L(+)-pseudoephedrine were irreversibly diminished [1].

tachyphylaxis receptor desensitization repeated-dose pharmacology pressor response

d-Ephedrine (CAS 90-81-3): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Chiral Reference Standard for Enantiomeric Purity Assessment in Analytical Method Development

d-Ephedrine serves as the definitive chiral impurity marker in validated CSP-HPLC methods for l-Ephedrine quality control, with established detection limits (10 ng) and linear calibration ranges (0.001-0.25 mg·mL⁻¹, r=0.9999) providing a fully characterized analytical baseline [1]. Analytical laboratories developing pharmacopeial methods or conducting stability studies on ephedrine-containing formulations require authenticated d-Ephedrine reference material to establish system suitability parameters and enantiomeric resolution criteria (≥2.5 under specified conditions) [1].

β-Adrenergic Receptor Subtype Pharmacological Tool Compound

Given its unique profile as the only ephedrine stereoisomer demonstrating significant agonist activity across all three human β-adrenergic receptor subtypes—with EC50 values of 0.5 μM (β1-AR, 68% maximal response), 0.36 μM (β2-AR, 78% maximal response), and 45 μM (β3-AR, 31% maximal response)—d-Ephedrine is essential for studies examining β-AR subtype pharmacology, receptor reserve calculations, and comparative agonist efficacy profiling [2]. Its 144-fold to 294-fold potency advantage over l-Ephedrine at β1- and β2-AR makes it the preferred positive control for recombinant β-AR screening campaigns [2].

Structure-Activity Relationship (SAR) Studies of Sympathomimetic Amines

The direct-acting component of d-Ephedrine, contrasted with the predominantly indirect mechanism of l-Ephedrine (evidenced by the latter's near-complete attenuation following reserpine pretreatment), positions d-Ephedrine as a critical comparator in SAR studies dissecting the structural determinants of direct receptor agonism versus carrier-mediated norepinephrine release [3][4]. Its slower tachyphylaxis development and retained pressor efficacy in animals cross-tachyphylactic to l-Ephedrine further support its utility in studies examining the molecular basis of adrenergic receptor desensitization and signal transduction durability [3].

In Vivo Cardiovascular Pharmacology Models Requiring Sustained Pressor Responses

In anesthetized animal models of hypotension or adrenergic function, d-Ephedrine's 3-fold greater pressor potency relative to l-Ephedrine (relative potency 100 vs 33) and its superior resistance to tachyphylaxis make it the isomer of choice for protocols involving repeated dosing or prolonged observation periods [3]. The ability of d-Ephedrine to elicit pressor responses in animals rendered tachyphylactic to l-Ephedrine provides a unique experimental tool for differentiating direct versus indirect sympathomimetic mechanisms in intact cardiovascular preparations [3].

Quote Request

Request a Quote for d-Ephedrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.